2,2-Dichlorocyclopropyl Phenyl Sulfide
Overview
Description
2,2-Dichlorocyclopropyl Phenyl Sulfide is an organic compound . It has a molecular formula of C9H8Cl2S and an average mass of 219.131 Da . It is sold by Sigma-Aldrich and TCI AMERICA .
Molecular Structure Analysis
The molecular structure of 2,2-Dichlorocyclopropyl Phenyl Sulfide consists of a cyclopropyl group (a three-membered carbon ring) with two chlorine atoms attached to it. This group is linked to a phenyl group (a six-membered carbon ring) through a sulfur atom .Physical And Chemical Properties Analysis
2,2-Dichlorocyclopropyl Phenyl Sulfide is a solid at 20 degrees Celsius .Scientific Research Applications
1. Synthesis and Chemical Reactions
Desulfurative Chlorination
Alkyl phenyl sulfides undergo chlorination using (dichloroiodo)benzene, which can extend to sulfa-Michael derived sulfides, providing a route to β-chloro carbonyl and nitro compounds. This process demonstrates high stereospecificity and potential for enantioenriched chloro-Michael adducts (Canestrari et al., 2017).
Indium-Promoted Coupling Reactions
The use of α-chloropropargyl phenyl sulfide in coupling reactions with aldehydes under aqueous conditions shows high stereo- and regioselectivity. This method retains the propargyl functionality and is useful for creating synthetically valuable building blocks (Mitzel et al., 2002).
2. Photocatalytic and Environmental Applications
- Photodegradation of Polychlorinated Diphenyl Sulfides: Research on the photochemical behaviors of polychlorinated diphenyl sulfides, like 2,2′,3′,4,5-pentachlorodiphenyl sulfide, shows significant degradation under simulated sunlight. This study enhances understanding of their environmental fate and potential for photocatalytic removal (Ge et al., 2019).
3. Catalytic and Electrochemical Applications
- Copper(II) Microelectrode Development: A novel dithiomacrocycle has been used to develop a plasticized poly(vinyl chloride) membrane for copper ion detection, showcasing the potential of sulfur-containing compounds in sensor technologies (Oliveira et al., 2006).
4. Organometallic Chemistry
- Formation of Phosphole Sulfide and Thiophene Derivatives: The deprotonation of phosphole sulfide followed by reaction with S2Cl2 can yield phosphole-annulated 1,2-dithiole-3-thiones, illustrating the complex and diverse chemistry possible with sulfur-containing compounds (Ćirić & Mathey, 2009).
5. Synthesis of Organic Compounds
- Synthesis of Phenylthio and Bromopropene Derivatives: Treatment of allyl phenyl sulfide with bromine yields 2-phenylthio-3-bromopropene, demonstrating the utility of phenyl sulfides in organic synthesis and their role as synthons for various organic compounds (Chen et al., 2006).
Safety And Hazards
2,2-Dichlorocyclopropyl Phenyl Sulfide is considered a combustible liquid . It may cause skin irritation, serious eye irritation, and respiratory irritation . In case of inhalation, it is recommended to remove the victim to fresh air and keep at rest in a position comfortable for breathing . If it comes into contact with the skin, it should be washed off immediately with soap and plenty of water .
properties
IUPAC Name |
(2,2-dichlorocyclopropyl)sulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2S/c10-9(11)6-8(9)12-7-4-2-1-3-5-7/h1-5,8H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHSMJVOQUSOTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)SC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369783 | |
Record name | [(2,2-Dichlorocyclopropyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dichlorocyclopropyl Phenyl Sulfide | |
CAS RN |
63289-85-0 | |
Record name | [(2,2-Dichlorocyclopropyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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